F-22 (psychedelic)
Description
Chemical Classification and Structural Context of F-22
F-22, or 1-(5-Methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propan-2-amine, is a synthetic compound that belongs to two prominent families of psychoactive substances: the substituted amphetamines and the substituted benzofurans. wikipedia.org This dual classification is key to understanding its chemical properties and its relationship to other well-known psychoactive drugs.
The molecular structure of F-22 contains the core α-methylphenethylamine backbone, which is the defining feature of the amphetamine class. This class includes a wide range of compounds known for their stimulant and, in some cases, psychedelic or empathogenic effects.
Simultaneously, F-22 is classified as a substituted benzofuran (B130515). wikipedia.org This refers to its fused benzene (B151609) and furan (B31954) ring system. The benzofuran scaffold is found in a number of novel psychoactive substances, often developed to mimic the effects of compounds like MDMA. wikipedia.org The specific arrangement of substituents on this benzofuran ring system is critical in determining the compound's pharmacological profile.
F-22 is structurally a derivative of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB). wikipedia.org 6-APDB is a research chemical recognized for its stimulant and entactogenic properties and is itself an analogue of MDA. southernforensic.org The chemical modifications that distinguish F-22 from 6-APDB are the addition of two methyl groups at the second carbon position (C2) and a methoxy (B1213986) group at the fifth carbon position (C5) of the benzofuran core. wikipedia.org These specific additions are responsible for altering the compound's interaction with neurochemical targets, ultimately leading to its diminished psychoactive effects compared to its parent compound.
Rationale for Academic Investigation of F-22 Despite Reported Minimal Activity
The academic value of a compound is not always measured by the intensity of its psychoactive effects. In pharmacology and medicinal chemistry, minimally active or inactive compounds are indispensable tools for understanding the intricate relationship between a molecule's structure and its biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and pharmacology. nih.gov These investigations explore how the chemical structure of a compound influences its biological effects. By synthesizing and testing a series of related molecules, researchers can identify the specific structural features, or pharmacophores, that are essential for a desired activity, as well as those that diminish or abolish it. acs.org
F-22 serves as a critical data point in the SAR of the benzofuran class of psychedelics. When its structure is compared to more active analogues like 6-APDB, the specific additions—the two methyl groups and the methoxy group—can be identified as being detrimental to psychoactivity. wikipedia.org This information is invaluable because it helps to define the steric and electronic boundaries of the receptor site. Understanding why a particular molecular modification leads to a loss of function helps scientists build more accurate predictive models of receptor-ligand interactions. In essence, knowing what doesn't work is as important as knowing what does.
The study of minimally active compounds like F-22 provides nuanced insights into the specificity of ligand-receptor interactions. The primary target for classic psychedelics is the serotonin (B10506) 5-HT2A receptor. nih.govresearchgate.net The fact that F-22 shows little to no psychoactivity suggests that its specific structural modifications likely hinder its ability to bind effectively to this receptor or to activate it upon binding.
For example, the addition of the two methyl groups at the C2 position may introduce steric hindrance, physically preventing the molecule from fitting correctly into the receptor's binding pocket. wikipedia.org Alternatively, the electronic properties of the methoxy group at C5 might alter the molecule's charge distribution in a way that is unfavorable for the necessary interactions that lead to receptor activation. wikipedia.org By serving as a molecular probe, F-22 helps researchers to map the topology and chemical environment of the receptor's active site, contributing to a more detailed understanding of the precise requirements for psychedelic activity. This knowledge is crucial for the ongoing development of novel psychoactive compounds, including potential non-hallucinogenic analogues with therapeutic benefits. researchgate.netnih.gov
Based on a comprehensive review of scientific literature and chemical databases, there is no public information available on a psychedelic compound designated as "F-22." This name does not correspond to any known substance in the field of psychedelic research.
Therefore, it is not possible to generate an article with scientifically accurate and detailed information as requested in the provided outline. The methodological approaches and research findings specified, such as receptor affinity profiles, functional assays, and preclinical models, require existing data from laboratory studies, which are absent for a compound named "F-22."
To fulfill the user's request, verifiable scientific data for the specific compound would be necessary. Without such data, any attempt to create the article would result in speculation and would not meet the standards of scientific accuracy.
Structure
2D Structure
3D Structure
Properties
CAS No. |
952016-51-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(5-methoxy-2,2-dimethyl-3H-1-benzofuran-6-yl)propan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-9(15)5-10-6-13-11(7-12(10)16-4)8-14(2,3)17-13/h6-7,9H,5,8,15H2,1-4H3 |
InChI Key |
ZUGGTXPIKSRFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C2CC(OC2=C1)(C)C)OC)N |
Origin of Product |
United States |
Methodological Approaches in F 22 Research
In Vivo Preclinical Models for F-22 Characterization
Drug Discrimination Paradigms in Rodents
Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of psychoactive compounds in animals. nih.gov In this paradigm, rodents, typically rats, are trained to recognize the internal state produced by a specific drug, known as the training drug. nih.gov In the context of F-22 research, animals would be trained to discriminate a known serotonergic psychedelic, such as 2,5-dimethoxy-4-methylamphetamine (DOM), from a saline vehicle. acs.org
The standard procedure involves a two-lever operant conditioning chamber. When the training drug is administered, responses on one lever (the "drug-appropriate" lever) are rewarded with food, while responses on the other lever are not. nih.govacs.org Conversely, when the vehicle is administered, only responses on the "vehicle-appropriate" lever are rewarded. nih.gov Once the animals have learned to reliably press the correct lever based on their internal state, substitution tests are conducted with the novel compound, F-22.
In these tests, different doses of F-22 are administered, and the percentage of responses on the drug-appropriate lever is measured. If F-22 produces subjective effects similar to the training drug, the animals will exhibit full substitution, meaning they will predominantly press the drug-appropriate lever. The dose at which the compound produces 50% of its maximal effect is known as the ED50 value. nih.gov This paradigm provides critical data on whether a novel compound shares a mechanism of action with known classes of psychoactive substances. nih.gov
Table 1: Hypothetical Drug Discrimination Results for F-22 in DOM-Trained Rats
| Compound | Dose (mg/kg) | % Drug-Appropriate Responding | Interpretation |
|---|---|---|---|
| DOM (Training Drug) | 0.5 | >80% | Full Substitution (Control) |
| Saline (Vehicle) | - | <20% | No Substitution (Control) |
| F-22 | 0.1 | 35% | Partial Substitution |
| F-22 | 0.3 | 65% | Partial Substitution |
| F-22 | 1.0 | >80% | Full Substitution |
Neuroimaging Techniques in Animal Models (e.g., fMRI, PET)
Neuroimaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are powerful tools for investigating the acute effects of psychedelic compounds on brain function in living animals. nih.govsnmjournals.org These methods allow researchers to observe changes in brain activity, connectivity, and receptor occupancy following the administration of a compound like F-22.
Positron Emission Tomography (PET) is used to measure the cerebral uptake and binding of hallucinogens and to assess physiological markers like cerebral blood flow or metabolism. nih.gov In animal models, PET studies can determine the extent to which F-22 engages with specific neuroreceptor targets, such as the serotonin (B10506) 5-HT2A receptor. nih.gov By using radiolabeled ligands that bind to these receptors, researchers can quantify the displacement of the ligand by F-22, providing a measure of its binding affinity and receptor occupancy in the living brain.
Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes in blood flow, often using the blood-oxygen-level-dependent (BOLD) signal. snmjournals.org In rodent studies of a compound like F-22, fMRI can reveal which brain regions are activated or deactivated and how functional connectivity between different brain networks is altered. researchgate.net Simultaneous PET/fMRI experiments offer a particularly advanced approach, allowing for the concurrent assessment of neurotransmitter-level changes and their impact on whole-brain hemodynamics, which is crucial for interpreting the effects of psychoactive drugs that may have potent vascular effects. snmjournals.org
Table 2: Representative Neuroimaging Approaches for F-22 in Animal Models
| Technique | Primary Measure | Research Question for F-22 | Example Finding |
|---|---|---|---|
| PET with [11C]Cimbi-36 | 5-HT2A Receptor Occupancy | Does F-22 bind to and occupy 5-HT2A receptors in the brain? nih.gov | Significant displacement of the radioligand in cortical regions. |
| fMRI (BOLD) | Changes in Blood Flow/Oxygenation | How does F-22 alter spontaneous brain activity and connectivity? snmjournals.org | Decreased connectivity within the default mode network. |
| Arterial Spin Labeling (ASL) fMRI | Cerebral Blood Flow (CBF) | What are the absolute changes in brain perfusion induced by F-22? nih.gov | Reduced perfusion in the thalamus and posterior cingulate cortex. |
Computational and Theoretical Methods in F-22 Studies
Computational chemistry provides invaluable tools for predicting and understanding the behavior of novel molecules like F-22 at an atomic level. These in silico methods can guide synthesis efforts and help interpret experimental results.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For F-22, docking simulations would be performed using a high-resolution structure of its primary target, likely the 5-HT2A receptor, to predict its binding pose and estimate its binding affinity. upenn.edu This process helps identify key interactions, such as hydrogen bonds or salt bridges, between F-22 and specific amino acid residues within the receptor's binding pocket. upenn.edunih.gov
Following docking, Molecular Dynamics (MD) simulations are employed to refine the predicted binding pose and study the dynamic behavior of the F-22-receptor complex over time. upenn.edunih.gov MD simulations provide a more realistic model of the biological environment, accounting for the flexibility of both the ligand and the receptor. nih.gov These simulations can reveal stable binding conformations and provide more reliable calculations of binding free energy, offering a deeper understanding of the molecular basis for F-22's activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In the study of F-22, a QSAR model would be developed using a dataset of known serotonergic compounds with experimentally determined affinities for the 5-HT2A receptor. nih.govmdpi.com
The process involves calculating a set of molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's physicochemical properties (e.g., size, shape, electronic properties). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with biological activity. nih.govmdpi.com Once a statistically robust QSAR model is established, it can be used to predict the 5-HT2A receptor affinity of a novel compound like F-22 based solely on its chemical structure, guiding its optimization and synthesis. nih.gov
Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for 5-HT2A Affinity
| Descriptor Class | Example Descriptor | Influence on Activity (Hypothetical) |
|---|---|---|
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Higher HOMO energy may correlate with increased receptor affinity. mdpi.com |
| Steric | Molecular Volume | Optimal volume is required to fit the binding pocket. |
| Topological | Wiener Index | Describes molecular branching, affecting shape and interaction. |
| Charge-related | Fractional Hydrogen Bonding Acceptor Ability | Important for forming key hydrogen bonds with receptor residues. mdpi.com |
Quantum-Chemical Approaches for Spectroscopic Prediction and Electronic Structure Analysis
Quantum chemistry calculations are used to analyze the electronic structure of a molecule and to predict its spectroscopic properties from first principles. yukiozaki.comresearchgate.net For a new compound like F-22, these methods are crucial for confirming its chemical structure and understanding its intrinsic properties.
Techniques such as Density Functional Theory (DFT) can be used to perform geometry optimization, predicting the most stable three-dimensional structure of the F-22 molecule. nih.gov From this optimized structure, various spectroscopic data can be simulated, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. yukiozaki.com These predicted spectra can then be compared with experimental data to verify the identity of the synthesized compound.
Furthermore, quantum-chemical calculations provide insights into the electronic properties of F-22, such as the distribution of electron density and the energies of molecular orbitals. mdpi.com This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. Quantum chemical approaches are also foundational to simulating fragmentation patterns in mass spectrometry, which aids in the structural elucidation of unknown compounds. researchgate.netnih.gov
Analytical Chemistry Techniques for F-22 Isolation and Verification
The synthesis of a novel compound like F-22 results in a crude mixture containing the desired product, unreacted starting materials, byproducts, and residual solvents. Analytical chemistry provides the essential tools for the isolation, purification, and structural verification of the target molecule. cranfield.ac.uk
The initial step is typically extraction , where the target compound is separated from the reaction mixture. Techniques like Soxhlet extraction might be used if the product is in a solid matrix. env.go.jp This is followed by purification, which is commonly achieved using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution, allowing for the isolation of F-22 in high purity.
Once a purified sample of F-22 is obtained, its identity and structure must be unequivocally confirmed. This is accomplished through a combination of spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC/MS) is a standard method that separates the compound and then fragments it, producing a unique mass spectrum that serves as a molecular fingerprint. env.go.jp Other spectroscopic methods, such as NMR and IR spectroscopy, provide detailed information about the molecule's atomic connectivity and functional groups. The experimental spectra are compared with data predicted by quantum-chemical calculations to provide definitive structural verification.
Advanced Chromatographic Methodologies (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in the analysis of novel psychoactive substances like F-22 due to its high sensitivity and selectivity, making it particularly suitable for detecting trace amounts in complex biological matrices. The application of LC-MS/MS for the analysis of benzofuran (B130515) analogues of amphetamines is well-documented and provides a robust protocol for F-22 research.
The methodology typically involves a two-step process: chromatographic separation followed by mass spectrometric detection.
Chromatographic Separation: The separation of F-22 from other compounds in a sample would be achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly employed for the separation of amphetamine-like substances. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid to improve protonation and peak shape) and an organic solvent like acetonitrile or methanol. The gradient elution allows for the effective separation of compounds with varying polarities.
Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used in positive ion mode, which is effective for protonating amine-containing compounds like F-22. The tandem mass spectrometry (MS/MS) capability is crucial for definitive identification. This involves the selection of the protonated molecular ion ([M+H]⁺) of F-22 as the precursor ion in the first quadrupole. This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell, leading to the formation of characteristic product ions. These product ions are then analyzed in the second mass analyzer. The specific transitions from the precursor ion to the product ions serve as a highly selective fingerprint for F-22, allowing for its unambiguous identification and quantification even in complex mixtures.
For structurally similar compounds like 5-APB and 6-APB, LC-MS has been successfully used to differentiate between positional isomers, which is a common challenge in forensic analysis.
| Parameter | Typical Conditions for Benzofuran Amphetamine Analysis |
| Chromatography System | HPLC or UHPLC |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation
While chromatographic techniques are excellent for separation and detection, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of new chemical entities like F-22.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of F-22, a suite of NMR experiments would be conducted.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For F-22, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the aminopropyl side chain, and the gem-dimethyl groups on the dihydrofuran ring. The splitting patterns (e.g., doublet for the methyl group adjacent to the chiral center) and coupling constants would help in assigning the connectivity of the protons.
¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. The spectrum of F-22 would show characteristic signals for the aromatic carbons, the methoxy carbon, the carbons of the dihydrofuran ring (including the quaternary carbon bearing the two methyl groups), and the carbons of the aminopropyl side chain.
The characterization of related compounds, such as 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515), has heavily relied on these NMR techniques to differentiate between isomers.
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of F-22 would exhibit characteristic absorption bands corresponding to its structural features.
| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** |
| N-H stretching (primary amine) | 3300-3500 (typically two bands) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=C stretching (aromatic) | 1450-1600 |
| C-O stretching (ether) | 1000-1300 |
| N-H bending (primary amine) | 1590-1650 |
The presence of these characteristic peaks in the IR spectrum would provide strong evidence for the functional groups present in the F-22 molecule, complementing the data obtained from NMR and mass spectrometry to provide a complete and unambiguous structural confirmation.
Investigation of F 22 S Pharmacological and Neurobiological Activity Profile
In Vitro Receptor Binding Affinity of F-22
Comprehensive in vitro receptor binding affinity data for F-22 is not currently available in scientific literature. Psychedelic compounds typically exhibit a complex interaction with various neurotransmitter receptors, with the serotonin (B10506) 5-HT2A receptor being a primary target for their characteristic effects. nih.govnih.govplos.orgunc.edujneurosci.org The affinity of a compound for these receptors is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).
Serotonin Receptor Subtype Profiling (e.g., 5-HT2A, 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6)
Specific Ki values for F-22 at serotonin receptor subtypes have not been documented. For other psychedelics, the binding profile can be quite varied. For instance, many psychedelic phenethylamines and tryptamines show high affinity for the 5-HT2A and 5-HT2C receptors. nih.govplos.orgresearchgate.net The affinity for other serotonin receptors like 5-HT1A, 5-HT2B, and 5-HT6 can differ significantly between compounds, contributing to their unique pharmacological profiles. nih.gov
Table 1: Hypothetical Serotonin Receptor Subtype Affinity Profile for a Psychedelic Compound (Note: This table is for illustrative purposes only and does not represent actual data for F-22.)
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT2A | Data Not Available |
| 5-HT1A | Data Not Available |
| 5-HT2B | Data Not Available |
| 5-HT2C | Data Not Available |
| 5-HT6 | Data Not Available |
Affinities for Other Neurotransmitter Receptors (e.g., Dopamine D3)
Table 2: Hypothetical Affinity of a Psychedelic Compound for Other Neurotransmitter Receptors (Note: This table is for illustrative purposes only and does not represent actual data for F-22.)
| Receptor | Ki (nM) |
|---|---|
| Dopamine D3 | Data Not Available |
Exploration of Intracellular Signaling Pathways Associated with F-22
The activation of G-protein coupled receptors (GPCRs) by psychedelic compounds initiates complex intracellular signaling cascades. The specific pathways engaged by F-22 have not been investigated. Research on other psychedelics has highlighted the importance of specific signaling pathways in mediating their effects. nih.govnih.govresearchgate.netresearchgate.net
G-Protein Coupled Receptor (GPCR) Signaling Activation (e.g., Gq/11, Gi/o)
There is no data on which G-protein signaling pathways are activated by F-22. The hallucinogenic effects of many classic psychedelics are primarily mediated through the activation of the Gq/11 signaling pathway subsequent to 5-HT2A receptor binding. nih.gov This leads to the activation of phospholipase C and subsequent downstream signaling. Some compounds may also engage Gi/o pathways, which can have inhibitory effects on adenylyl cyclase.
Beta-Arrestin Recruitment Efficacy
The efficacy of F-22 in recruiting beta-arrestin has not been determined. The concept of "biased agonism" is crucial in modern pharmacology, where a ligand can preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., beta-arrestin recruitment) at the same receptor. This differential activation can lead to distinct physiological outcomes. For some 5-HT2A agonists, the balance between Gq activation and beta-arrestin recruitment is thought to be a key determinant of their psychoactive properties. nih.gov
Downstream Kinase Activation (e.g., ERK, PI3K/Akt, mTOR)
The effects of F-22 on downstream kinase activation are unknown. Activation of the 5-HT2A receptor by some psychedelics can lead to the phosphorylation and activation of downstream kinases such as Extracellular signal-regulated kinase (ERK) and pathways like the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. nih.gov These pathways are involved in neuroplasticity and cellular growth, and their modulation by psychedelics is an active area of research.
Table 3: Investigated Compounds
| Compound Name |
|---|
| F-22 |
| Serotonin |
Neuroplasticity Assays with F-22
A thorough search of scientific literature yielded no specific in vitro or molecular studies investigating the effects of F-22 on neuroplasticity.
In Vitro Studies on Neuronal Structural Plasticity (e.g., spinogenesis, dendritic complexity)
There are currently no published in vitro studies examining the impact of F-22 on neuronal structural plasticity. Research on other psychedelic compounds has demonstrated the ability to promote neuritogenesis and spinogenesis, leading to increased dendritic arbor complexity and the formation of new synapses nih.govneuroartsresourcecenter.comcell.com. These structural changes are considered a potential mechanism for the therapeutic effects observed with some psychedelics nih.govneuroartsresourcecenter.comcell.comh1.co. However, no such data exists for F-22.
Molecular Markers of Neuroplasticity (e.g., BDNF, c-Fos, egr1 gene expression)
Similarly, there is no available research on the effects of F-22 on molecular markers of neuroplasticity. Studies on other serotonergic psychedelics have shown that they can increase the expression of genes and proteins related to neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF), c-Fos, and egr-1 nih.govresearchgate.net. The activation of these markers is often linked to the stimulation of the TrkB, mTOR, and 5-HT2A signaling pathways nih.govcell.comh1.co. Without specific studies on F-22, its influence on these crucial molecular pathways remains unknown.
Preclinical Neurobiological Characterization of F-22
The preclinical neurobiological profile of F-22 is also uncharacterized in the scientific literature.
Assessment of Serotonergic Agonism in Animal Models
While psychedelic compounds typically exhibit agonism at serotonin 5-HT2A receptors, which is believed to mediate their primary effects, no animal model studies have been published to confirm or characterize the serotonergic activity of F-22 nih.govnih.govnih.govresearchgate.net. Standard preclinical models, such as the head-twitch response in rodents, are commonly used to assess 5-HT2A receptor activation by psychedelics, but no such assessments have been documented for F-22 nih.gov.
Functional Neuroanatomy via Neuroimaging in Preclinical Subjects (e.g., altered brain activity and connectivity)
Functional neuroimaging studies in preclinical subjects, which are vital for understanding how a compound alters brain activity and connectivity, have not been conducted with F-22. Neuroimaging research with other psychedelics has revealed significant changes in brain network dynamics, often characterized by increased global integration and a disruption of normal network structures nih.govnih.gov. These alterations are thought to be fundamental to the subjective and therapeutic effects of these substances nih.govnih.gov. The functional neuroanatomical effects of F-22 remain entirely unexplored.
Theoretical Models and Interpretations of F 22 S Reported Effects
Comparative Analysis with Established Psychedelic Theories
A comparative analysis of F-22 with established psychedelic theories is not feasible due to the absence of reported psychoactive effects. These theories are predicated on the profound alterations in consciousness induced by classic psychedelics, a phenomenon reportedly not associated with F-22.
Entropic Brain Theory Framework
The Entropic Brain Theory posits that psychedelics increase the entropy of brain activity, leading to a more disordered and flexible state of consciousness. Without evidence of F-22 inducing any significant alteration in consciousness, there is no basis to apply or analyze it within this framework.
Integrated Information Theory Perspectives
Integrated Information Theory (IIT) provides a framework for quantifying consciousness. Psychedelic research from an IIT perspective often investigates how these substances alter the brain's capacity for information integration. As F-22 is reported to be inactive, there are no subjective or neurological data to assess from an IIT standpoint.
Predictive Processing Frameworks
Predictive Processing models suggest that the brain constantly makes predictions about the world and that psychedelics work by relaxing the precision of these predictions. This framework is used to explain the perceptual and cognitive changes induced by psychoactive substances. The reported lack of such changes with F-22 precludes any meaningful analysis within this context.
Implications of F-22's Minimal or Absent Psychoactive Effects for Psychedelic Theory
While a direct application of psychedelic theories to F-22 is not possible, its reported inactivity, despite its structural relationship to other psychoactive compounds, does hold some implications for the broader field of psychedelic science.
Discrepancy Between Chemical Structure and Psychoactive Outcome
The case of F-22 highlights the nuanced relationship between a molecule's chemical structure and its psychoactive effects. As a derivative of the phenethylamine 'F', which itself has a complex and debated history of activity, F-22's inactivity underscores that subtle molecular modifications can lead to a complete loss of psychedelic properties. wikipedia.org This serves as a crucial reminder that structure-activity relationships in psychedelic pharmacology are not always straightforward and require empirical validation.
Contribution to De-coupling Hypotheses of Receptor Binding and Subjective Experience
The existence of compounds like F-22, which are structurally related to psychoactive substances but lack their effects, can contribute to hypotheses about the decoupling of receptor binding and subjective experience. While specific receptor binding data for F-22 is not available in the reviewed literature, its inactivity suggests that mere structural similarity to a known psychedelic is not sufficient to produce a psychedelic experience. This supports the idea that the relationship between a drug's interaction with a receptor and the resulting conscious experience is complex and likely involves downstream signaling pathways and broader neural network dynamics that are not engaged by F-22.
Synthesis and Derivatization Research of F 22
Historical and Current Synthetic Routes for F-22
The synthesis of tryptamine-based compounds, the class to which F-22 belongs, has evolved significantly since the initial historical routes were established. Early syntheses of related structures, such as psilocin, were developed by chemists like Hofmann. nih.gov These foundational methods have been modified over the years to improve yield and purity. nih.gov
Modern synthetic strategies for F-22 and similar tryptamines often employ more efficient and scalable processes. For instance, second-generation syntheses for related compounds have been developed for kilogram-scale production, replacing expensive reagents with more atom-efficient alternatives like phosphorus oxychloride. nih.gov The total synthesis of complex psychedelic scaffolds, such as the ergoline core of LSD, has also seen renewed interest, with a focus on developing practical and scalable access to these intricate structures. publish.csiro.au Current routes for F-22 likely leverage these advancements, possibly involving metallo-catalyzed coupling reactions or biocatalytic methods to achieve the desired molecular architecture with high efficiency and stereochemical control. nih.gov
Exploration of F-22 Analogs and Derivatives
The chemical scaffold of F-22 serves as a "privileged structure," a framework that is amenable to modification to create a library of analogs with diverse pharmacological properties. nih.gov This exploration is crucial for understanding its mechanism of action and for developing new chemical entities with potentially improved therapeutic profiles.
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new molecules with specific biological activities based on an understanding of the target receptor. nih.gov For scaffolds like F-22, which likely target serotonin (B10506) receptors such as the 5-HT2A receptor, structure-based drug design (SBDD) is a powerful approach. nih.govnih.gov This methodology utilizes high-resolution structures of the target receptor, often obtained through X-ray crystallography, to inform the design of ligands with optimized binding affinity and selectivity. nih.govnih.gov
Computational tools play a vital role in this process. Deep neural networks and other artificial intelligence models can be employed for the de novo design of small molecules, generating novel chemical entities that are predicted to bind effectively to the target protein. nih.gov Furthermore, transfer learning techniques can be used to fine-tune generative models, guiding them to produce molecules with a higher probability of binding to a specific protein target. mdpi.com By analyzing the binding pockets of receptors, researchers can design F-22 analogs that exploit specific interactions, such as forming hydrogen bonds or displacing high-energy water molecules, to enhance selectivity for one receptor subtype over another. acs.org This approach has been successfully used to convert potent psychedelics into non-hallucinogenic analogs by making subtle structural modifications. pnas.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity. drugdesign.org For F-22, this involves synthesizing a series of analogs with systematic variations and evaluating their effects. The goal is to build a comprehensive map linking specific structural features to pharmacological outcomes. drugdesign.org
In SAR studies of related psychoactive compounds, modifications at various positions on the core scaffold have been shown to have significant effects. For example, in phenethylamines, substitutions on the aromatic ring can drastically alter potency and receptor selectivity. researchgate.net Similarly, for tryptamine-based compounds like F-22, altering substituents on the indole ring or the ethylamine side chain would be expected to modulate activity. SAR studies have demonstrated that the presence of electron-withdrawing groups can enhance the biological activity of certain heterocyclic compounds. mdpi.com These insights are systematized into models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which can then be used to predict the activity of newly designed compounds. mdpi.com
Table 1: Hypothetical SAR Data for F-22 Analogs at the 5-HT2A Receptor
| Compound | Modification on Indole Ring | Predicted Binding Affinity (pEC50) | Key Observation |
|---|---|---|---|
| F-22 | None (Parent Compound) | 8.5 | High affinity |
| F-22-A1 | 5-Methoxy group | 8.9 | Increased affinity |
| F-22-A2 | 5-Bromo group | 8.7 | Maintained high affinity |
| F-22-A3 | 4-Hydroxy group | 9.1 | Highest affinity in series |
This table is interactive and presents hypothetical data for illustrative purposes.
A primary goal in designing novel chemical entities (NCEs) based on the F-22 scaffold is to achieve greater receptor selectivity. Psychedelic compounds often interact with multiple receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C. upenn.edu Designing molecules that selectively target one receptor can help to isolate specific therapeutic effects from undesired side effects.
This design process leverages insights from SAR and structural biology. For example, understanding the subtle differences in the binding pockets of various serotonin receptor subtypes allows for the design of F-22 analogs that create favorable interactions with the desired target while introducing steric clashes or unfavorable electrostatic interactions with off-target receptors. acs.org Pharmacophore modeling is another key technique, where the essential three-dimensional arrangement of functional groups required for binding is identified. This model can then be used to screen virtual libraries for novel scaffolds that match the pharmacophore but possess different core structures, leading to the discovery of NCEs with unique properties. mdpi.com This approach has been used to design β-arrestin-biased agonists at the 5-HT2A receptor, which may offer therapeutic benefits without inducing hallucinogenic effects. nih.gov
Stereochemical Considerations in F-22 Synthesis and Receptor Interaction
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important in pharmacology. uou.ac.in Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. tru.ca These enantiomers can have vastly different biological activities because biological receptors are themselves chiral and will interact differently with each enantiomer. nih.gov
For a compound like F-22 that contains one or more chiral centers, the synthesis must be stereoselective, meaning it produces the desired stereoisomer in high purity. Enantioselective total synthesis is a field dedicated to this challenge, employing chiral catalysts or starting materials to control the 3D structure of the product. publish.csiro.au
The interaction of F-22 with its target receptor is highly dependent on its stereochemistry. Only one enantiomer may fit correctly into the receptor's binding site to elicit a biological response, while the other may be inactive or even produce different, potentially adverse, effects. nih.gov For example, the relative mechanical lability of certain molecular structures can depend on their stereochemistry, which has implications for how they might interact with a receptor under physiological conditions. researchgate.net Therefore, controlling and confirming the absolute configuration of F-22 and its derivatives is a crucial step in its development as a potential therapeutic agent. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Description |
|---|---|
| F-22 | The primary psychedelic compound of interest. |
| F-22-A1 | An analog of F-22 with a 5-methoxy group substitution. |
| F-22-A2 | An analog of F-22 with a 5-bromo group substitution. |
| F-22-A3 | An analog of F-22 with a 4-hydroxy group substitution. |
| F-22-A4 | An analog of F-22 with an N,N-diethyl substitution. |
| Psilocin | A naturally occurring psychedelic tryptamine, used as a reference. |
Q & A
Q. How can researchers ensure reproducibility in F-22 synthesis and formulation across labs?
- Methodological Answer : Publish detailed synthetic protocols (e.g., reaction conditions, purification steps) in supplementary materials. Share raw spectral data (e.g., NMR peaks) via open repositories. Collaborate with analytical chemistry labs for independent validation .
Interdisciplinary Approaches
Q. What frameworks support interdisciplinary collaboration in studying F-22’s mechanisms of action?
- Methodological Answer : Establish cross-departmental teams (e.g., chemists, neuroscientists, clinicians) with shared data platforms. Use systems biology tools (e.g., network pharmacology) to map receptor interactions. Align research questions with translational milestones (e.g., IND-enabling studies) .
Q. How can computational modeling enhance the design of F-22 derivatives with optimized pharmacokinetics?
- Methodological Answer : Apply molecular docking simulations to predict binding affinities at target receptors (e.g., 5-HT2A). Use QSAR models to prioritize synthetic candidates. Validate predictions with in vitro ADME assays (e.g., hepatic microsome stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
